REACTION_CXSMILES
|
C(#N)C.[CH:4]([C:7]([CH:9]([CH3:11])[CH3:10])=[O:8])([CH3:6])[CH3:5].[I-].[Na+].Cl[Si:15]([CH3:18])([CH3:17])[CH3:16]>C(N(CC)CC)C>[CH3:5][C:4](=[C:7]([O:8][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]([CH3:11])[CH3:10])[CH3:6] |f:2.3|
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C(=O)C(C)C
|
Name
|
|
Quantity
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32 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
23.1 g
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Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixed solution was reacted at 50° C. for 4 hours
|
Duration
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4 h
|
Type
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TEMPERATURE
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Details
|
for cooling
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Type
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ADDITION
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Details
|
The reaction mixture was poured into ice
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Type
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EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
WASH
|
Details
|
An organic phase was rinsed with a sodium hydrogencarbonate solution
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The resultant was purified by distillation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C(C(C)C)O[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |